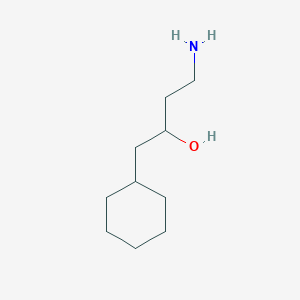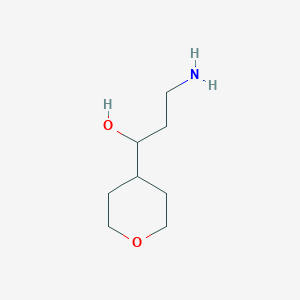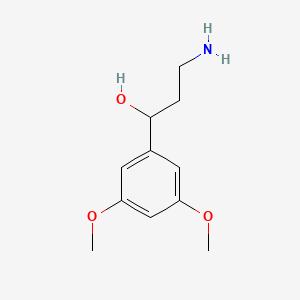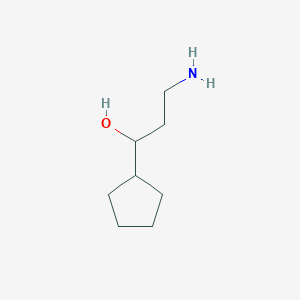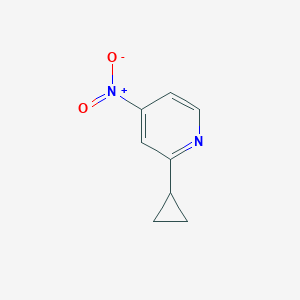
2-环丙基-4-硝基吡啶
描述
2-Cyclopropyl-4-nitropyridine is a chemical compound with the molecular formula C8H8N2O2 . It is used for research purposes .
Synthesis Analysis
The synthesis of 2-Cyclopropyl-4-nitropyridine involves a reaction with caesium carbonate in water and toluene at 98℃ for 48 hours under an inert atmosphere . The reaction mixture is then washed with water, and the organic phase is separated and dried. The filtrate is concentrated in vacuo, and the residue is purified by column chromatography .Chemical Reactions Analysis
The chemical reactions involving nitropyridines are complex and can involve various steps . For instance, the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion. When this is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained .科学研究应用
合成和化学性质
硝基吡啶的合成:2-环丙基-4-硝基吡啶是通过涉及1-甲基-3,5-二硝基吡啶-2(1H)-酮和各种环状和非环状酮在氨的存在下的反应合成的(Sagitullina et al., 2009)。
合成前体的制备:它用于制备1-硝基和1-氰基-环丙基酮,这些化合物可用作合成前体,用于特定区域合成4-硝基和4-氰基二氢吡咯和吡咯(Wurz & Charette, 2005)。
振动研究和量子化学计算:硝基吡啶衍生物的分子和晶体结构、振动研究和量子化学计算提供了对它们的稳定性和反应性的见解(Bryndal et al., 2012)。
有机合成中的应用
有机化学中的环转化:2-环丙基-4-硝基吡啶参与了在肼解作用下的环转化过程,导致各种有机化合物的形成(Smolyar & Yutilov, 2008)。
γ-咔啉的合成:它用于通过Graebe–Ullmann反应合成γ-咔啉,这是一类杂环化合物(Shuvalov et al., 2019)。
化合物合成中的新方法
三组分环转化:报道了一种使用三组分环转化合成硝基吡啶和硝基苯胺的方法,可能涉及2-环丙基-4-硝基吡啶作为中间体或产物(Le & Nishiwaki, 2018)。
合成2-硝基-环丙基-1-酮基化合物:这些化合物可以从2-环丙基-4-硝基吡啶衍生,对于合成具有生物活性的化合物和天然产物很有价值(Ghosh et al., 2023)。
生物化学和药用应用
硝基吡啶的亲核烷基化:2-环丙基-4-硝基吡啶可能参与亲核烷基化,这对于创造生物活性分子很重要(Andreassen et al., 2004)。
生物活性化合物的氧化胺化:这个过程中,像2-环丙基-4-硝基吡啶这样的硝基吡啶可以参与,对于合成具有潜在药用价值的化合物很重要(Bakke & Svensen, 2001)。
安全和危害
未来方向
The future directions for 2-Cyclopropyl-4-nitropyridine could involve its use in the synthesis of other chemical compounds. For instance, 4-nitropyridine, a key intermediate in medicinal products, was successfully prepared from pyridine N-oxide in a two-step approach . This suggests that 2-Cyclopropyl-4-nitropyridine could potentially be used in similar processes.
作用机制
Target of Action
Nitropyridines, the class of compounds to which 2-cyclopropyl-4-nitropyridine belongs, are known to interact with various biological targets due to their electrophilic nature .
Biochemical Pathways
Nitropyridines are often used as intermediates in the synthesis of various compounds, suggesting that they may influence a wide range of biochemical pathways .
生化分析
Biochemical Properties
2-Cyclopropyl-4-nitropyridine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substances. The interaction between 2-Cyclopropyl-4-nitropyridine and cytochrome P450 can lead to the inhibition or activation of the enzyme, depending on the specific context of the reaction . Additionally, this compound may interact with other proteins and biomolecules, influencing their function and stability.
Cellular Effects
The effects of 2-Cyclopropyl-4-nitropyridine on cellular processes are diverse and depend on the type of cell and the specific cellular context. In some cell types, this compound has been shown to affect cell signaling pathways, leading to alterations in gene expression and cellular metabolism . For instance, 2-Cyclopropyl-4-nitropyridine can modulate the activity of signaling molecules such as kinases and phosphatases, which play crucial roles in regulating cellular functions. These interactions can result in changes in cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, 2-Cyclopropyl-4-nitropyridine exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can lead to the inhibition or activation of the target biomolecule, thereby influencing downstream cellular processes. For example, the interaction of 2-Cyclopropyl-4-nitropyridine with cytochrome P450 can result in the modulation of the enzyme’s activity, affecting the metabolism of other substances within the cell.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Cyclopropyl-4-nitropyridine can change over time due to factors such as stability and degradation . Studies have shown that this compound is relatively stable under controlled conditions, but it may degrade over extended periods or under specific environmental conditions. Long-term exposure to 2-Cyclopropyl-4-nitropyridine can lead to cumulative effects on cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 2-Cyclopropyl-4-nitropyridine in animal models vary with different dosages . At low doses, the compound may exhibit beneficial effects, such as the modulation of enzyme activity and cellular signaling pathways. At higher doses, 2-Cyclopropyl-4-nitropyridine can induce toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced beyond a certain dosage level.
Metabolic Pathways
2-Cyclopropyl-4-nitropyridine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . The compound can undergo biotransformation through processes such as oxidation and reduction, leading to the formation of metabolites. These metabolic pathways can influence the compound’s bioavailability and its overall impact on cellular function. Additionally, 2-Cyclopropyl-4-nitropyridine may affect metabolic flux and metabolite levels within the cell.
Transport and Distribution
The transport and distribution of 2-Cyclopropyl-4-nitropyridine within cells and tissues are mediated by specific transporters and binding proteins . These interactions can influence the compound’s localization and accumulation in different cellular compartments. For instance, 2-Cyclopropyl-4-nitropyridine may be transported across cell membranes by specific transporters, affecting its concentration within the cytoplasm and other organelles.
Subcellular Localization
The subcellular localization of 2-Cyclopropyl-4-nitropyridine is crucial for its activity and function . The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, 2-Cyclopropyl-4-nitropyridine may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding the subcellular localization of this compound is essential for elucidating its mechanisms of action and potential therapeutic applications.
属性
IUPAC Name |
2-cyclopropyl-4-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c11-10(12)7-3-4-9-8(5-7)6-1-2-6/h3-6H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWGBCDQRQJOMMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=CC(=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Amino-1-[2-(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B1375247.png)
![1-[(5-Bromo-2-methoxyphenyl)methyl]azetidin-3-amine](/img/structure/B1375248.png)





![7,7-Dimethyl-6-oxa-9-azaspiro[4.5]decane](/img/structure/B1375258.png)


